N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide is a compound that features an imidazole ring and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction, where a suitable trifluoromethylating agent reacts with a benzamide precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethylating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of amines from the benzamide group.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Dimethyl disulfide
- Carbonylnitrile derivatives
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide is unique due to its combination of an imidazole ring and a trifluoromethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H12F3N3O |
---|---|
Molecular Weight |
283.25 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)10-3-1-9(2-4-10)12(20)18-6-5-11-7-17-8-19-11/h1-4,7-8H,5-6H2,(H,17,19)(H,18,20) |
InChI Key |
AJIBUVITHWDLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=CN=CN2)C(F)(F)F |
Origin of Product |
United States |
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